
7-(piperazin-1-ylmethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(piperazin-1-ylmethyl)-1H-indole: is a heterocyclic compound that features an indole core substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The indole structure is a common motif in many biologically active molecules, making it a valuable scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(piperazin-1-ylmethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from various precursors such as aniline derivatives.
Substitution Reaction: The piperazine moiety is introduced through a substitution reaction. This can be achieved by reacting the indole derivative with piperazine under basic conditions.
Reaction Conditions: Common reagents used in this synthesis include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistency and reproducibility in the production process.
化学反応の分析
Types of Reactions: 7-(piperazin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Substitution: The piperazine moiety can be further functionalized through nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry: 7-(piperazin-1-ylmethyl)-1H-indole is used as a building block in the synthesis of more complex molecules. Its indole core makes it a versatile intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine: In medicinal chemistry, this compound derivatives have been explored as potential therapeutic agents for treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 7-(piperazin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors. The piperazine moiety enhances the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
類似化合物との比較
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and exhibits similar biological activities.
7-(4-(piperazin-1-yl))-ciprofloxacin: A derivative of ciprofloxacin with a piperazine substitution, showing enhanced antibacterial activity.
Uniqueness: 7-(piperazin-1-ylmethyl)-1H-indole is unique due to its indole core, which is a common structural motif in many biologically active molecules. This makes it a valuable scaffold for drug development, offering a wide range of potential pharmacological activities.
特性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
7-(piperazin-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C13H17N3/c1-2-11-4-5-15-13(11)12(3-1)10-16-8-6-14-7-9-16/h1-5,14-15H,6-10H2 |
InChIキー |
YDYRQUQZBIZMTQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=CC=CC3=C2NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


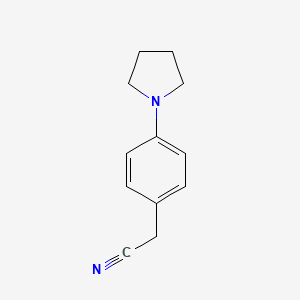
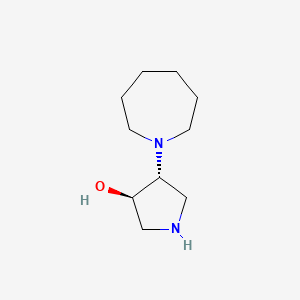
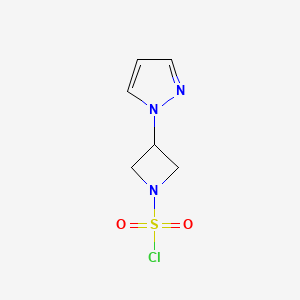
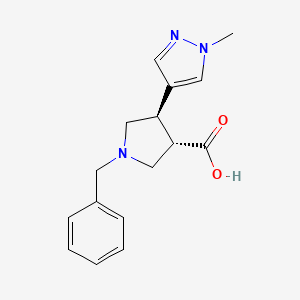
![2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13635589.png)


![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)
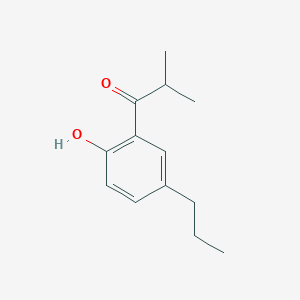
![2-[4-(Isopropyl)phenyl]cyclohexan-1-one](/img/structure/B13635608.png)
![methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride](/img/structure/B13635619.png)

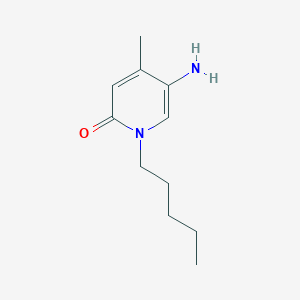
![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13635635.png)
